molecular formula C6H14ClNO B8187149 trans-2-Amino-1-methyl-cyclopentanol hydrochloride

trans-2-Amino-1-methyl-cyclopentanol hydrochloride

Cat. No.: B8187149
M. Wt: 151.63 g/mol
InChI Key: QLJHZJMTNNEHSD-GEMLJDPKSA-N
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Description

Properties

IUPAC Name

(1S,2S)-2-amino-1-methylcyclopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8)4-2-3-5(6)7;/h5,8H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJHZJMTNNEHSD-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@@H]1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino Group Protection and Esterification

The amino group is protected using benzyl chloroformate (Cbz-Cl) in anhydrous methanol under alkaline conditions (pH 9–10) to form the N-protected intermediate. Simultaneously, the carboxylic acid is esterified with ethyl chloroacetate in the presence of potassium carbonate, yielding a methyl ester derivative. Reaction conditions are maintained at 20–25°C for 24 hours to achieve >90% conversion.

Hydrolysis and Deprotection

The ester intermediate undergoes hydrolysis using potassium hydroxide (2 M, 60°C, 6 hours) to regenerate the carboxylic acid. Subsequent deprotection with dilute hydrochloric acid (1 M) at reflux removes the Cbz group, producing trans-2-amino-1-methyl-cyclopentanol. The crude product is isolated via vacuum distillation and recrystallized from ethanol to attain >98% purity.

Table 1: Laboratory-Scale Synthesis Parameters

StepReagentsTemperatureTimeYield
Protection/EsterificationCbz-Cl, K₂CO₃, MeOH20–25°C24 h92%
HydrolysisKOH (2 M)60°C6 h89%
DeprotectionHCl (1 M)Reflux3 h85%

Industrial-Scale Resolution via Diastereomeric Salt Formation

Patent WO2008072773A1 details a scalable resolution method using R-(-)-mandelic acid to separate enantiomers, critical for producing the trans isomer.

Resolution and Crystallization

(1R,2R)-2-(N-Benzylamino)-1-cyclopentanol is reacted with R-(-)-mandelic acid in 2-propanol at 50–65°C. The diastereomeric salt crystallizes upon cooling to 10–12°C, achieving >99% enantiomeric excess (ee). Seed crystals are introduced if spontaneous crystallization fails.

Catalytic Hydrogenation

The resolved salt undergoes hydrogenation over palladium-on-carbon (Pd/C, 5% w/w) under 0.5 MPa H₂ at 50–60°C. This step removes the benzyl group while preserving the cyclopentanol backbone, yielding (1R,2R)-2-amino-1-cyclopentanol with 95% efficiency.

Table 2: Industrial Hydrogenation Conditions

ParameterValue
CatalystPd/C (5% w/w)
H₂ Pressure0.5 MPa
Temperature50–60°C
Reaction Time12–24 h
Yield95%

Hydrochloride Formation and Crystallization

The free base is converted to the hydrochloride salt using hydrogen chloride gas or a 2-propanol/HCl solution. Key parameters include:

  • HCl Stoichiometry : 1.01–1.07 equivalents per mole of amine to prevent over-acidification.

  • Temperature : 15–25°C to minimize side reactions.

  • Crystallization : Slurry aging at 10–15°C for 1–2 hours ensures high-purity crystals (>99.5% by HPLC).

Table 3: Hydrochloride Synthesis Optimization

ConditionOptimal RangeImpact on Purity
HCl Equivalents1.01–1.07Prevents dihydrochloride formation
Reaction Temperature15–25°CMinimizes decomposition
Aging Time1–2 hEnhances crystal size and purity

Comparative Analysis of Laboratory vs. Industrial Methods

Yield and Scalability

  • Laboratory : Yields 72–85% but limited to 100 g batches due to manual crystallization control.

  • Industrial : Achieves 88–95% yield via automated temperature and pressure regulation, enabling metric-ton production.

Solvent Systems

  • Laboratory : Ethanol and methanol dominate, favoring simplicity.

  • Industrial : 2-Propanol and water mixtures reduce costs and improve safety profiles .

Chemical Reactions Analysis

Reactions Involving the Hydroxyl Group

The secondary alcohol moiety undergoes reactions typical of cyclopentanol derivatives. Key transformations include:

Conversion to Alkyl Halides

  • Reagents : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

  • Mechanism : Proceeds via an Sₙ2 mechanism, forming a chlorosulfite or dibromophosphite intermediate. The reaction retains stereochemistry at the carbon bearing the hydroxyl group due to the backside attack mechanism .

  • Example :

    trans 2 Amino 1 methyl cyclopentanol+SOCl2trans 2 Amino 1 methyl cyclopentyl chloride+SO2+HCl\text{trans 2 Amino 1 methyl cyclopentanol}+\text{SOCl}_2\rightarrow \text{trans 2 Amino 1 methyl cyclopentyl chloride}+\text{SO}_2+\text{HCl}

    This reaction is typically conducted in anhydrous conditions with pyridine to neutralize HCl .

Esterification

  • Reagents : Acid chlorides (e.g., acetyl chloride).

  • Conditions : Catalytic acid or base.

  • Product : Forms esters (e.g., trans-2-amino-1-methyl-cyclopentyl acetate), useful for protecting the hydroxyl group during subsequent reactions .

Reactions Involving the Amino Group

The primary amine, protonated as a hydrochloride salt, exhibits reduced nucleophilicity. Deprotonation (e.g., using NaOH) restores reactivity:

Acylation

  • Reagents : Acetyl chloride or acetic anhydride.

  • Conditions : Aqueous NaOH or organic solvents (e.g., dichloromethane).

  • Product : Forms amides (e.g., trans-2-acetamido-1-methyl-cyclopentanol) .

Reductive Alkylation

  • Reagents : Aldehydes/ketones followed by NaBH₄ or H₂/Pd.

  • Application : Introduces alkyl groups to the amine, enabling diversification of the molecule’s pharmacological properties .

Tandem Reactions

The proximity of the amino and hydroxyl groups enables unique reactivity:

Cyclization

  • Conditions : Acidic or basic catalysis.

  • Example : Intramolecular dehydration forms a bicyclic structure, though steric hindrance from the methyl group may limit this pathway .

Stability and pH-Dependent Behavior

  • Acid Stability : The hydrochloride salt is stable under acidic conditions but may release HCl gas upon heating.

  • Base Sensitivity : Deprotonation of the amine in basic media increases nucleophilicity, enabling reactions with electrophiles (e.g., alkyl halides) .

Comparative Reaction Table

Reaction Type Reagent Conditions Product Key Notes
ChlorinationSOCl₂Pyridine, refluxtrans-2-Amino-1-methyl-cyclopentyl chlorideRetains stereochemistry
Acylation (Amine)Acetyl chlorideNaOH, H₂Otrans-2-Acetamido-1-methyl-cyclopentanolRequires deprotonation
Esterification (Alcohol)Acetic anhydrideH₂SO₄, 60°Ctrans-2-Amino-1-methyl-cyclopentyl acetateMild conditions prevent decomposition
DehydrationH₃PO₄, ΔToluene, 110°CBicyclic imine (minor product)Steric hindrance limits yield

Stereochemical Considerations

  • The trans configuration at C1 and C2 imposes steric constraints, favoring reactions with minimal spatial requirements (e.g., Sₙ2 over Sₙ1 mechanisms) .

  • Optical resolution methods, such as those using chiral mandelic acid derivatives, highlight the compound’s enantiomeric purity requirements in pharmaceutical applications .

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules
trans-2-Amino-1-methyl-cyclopentanol hydrochloride is often utilized as a chiral building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating complex structures. Key reactions include:

  • Oxidation : The compound can be oxidized to yield ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction : It can be reduced to form different amines or alcohols, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : The amino group enables substitution reactions with alkyl halides or acyl chlorides, leading to diverse derivatives.
Reaction TypeProducts FormedCommon Reagents
OxidationKetones, AldehydesPotassium permanganate, CrO3
ReductionAmines, AlcoholsLiAlH4, NaBH4
SubstitutionVarious derivativesAlkyl halides, Acyl chlorides

Biological Applications

Enzyme Interaction Studies
The compound is utilized in biological research to study enzyme mechanisms. Its amino and hydroxyl groups facilitate interactions with enzymes, influencing their catalytic activity. For instance, it has been shown to modulate the activity of cholinesterase, making it a candidate for therapeutic applications in conditions like Alzheimer's disease.

Chiral Catalysis Development
this compound serves as a ligand in the development of chiral catalysts. This application is crucial for asymmetric synthesis in organic chemistry, allowing the production of enantiomerically pure compounds.

Therapeutic Applications

Pharmaceutical Synthesis
This compound plays a significant role as an intermediate in synthesizing pharmaceuticals targeting neurological and cardiovascular conditions. Its structure allows for modifications that enhance therapeutic efficacy. Notably, studies have indicated its potential as an inhibitor of cholinesterase:

Compound FormCholinesterase Inhibition (IC50 µM)
Trans25
Cis12.5

The trans form exhibits lower inhibition compared to its cis counterpart but still demonstrates therapeutic potential.

Study 1: Cholinesterase Inhibition

A comparative study evaluated the cholinesterase inhibitory activities of various aminocyclopentanol derivatives. The results indicated that while the cis form exhibited twice the inhibition compared to the trans form, both forms showed potential as therapeutic agents for conditions like Alzheimer's disease due to their ability to inhibit acetylcholinesterase activity.

Study 2: Enzyme Mechanism Studies

In enzyme mechanism studies, this compound was utilized as a substrate to investigate interactions with specific enzymes involved in metabolic pathways. Findings suggested that this compound could modulate enzyme activity through competitive inhibition mechanisms.

Mechanism of Action

The mechanism of action of trans-2-Amino-1-methyl-cyclopentanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The compound’s structure allows it to participate in various biochemical pathways, modulating the function of enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Research and Market Insights

  • Synthesis Complexity: Cyclohexane derivatives (e.g., trans-2-aminocyclohexanecarboxylic acid) are priced higher (JPY 57,500/g) due to challenging synthesis and purification steps .
  • Supplier Availability : The target compound is widely available from suppliers like Anvia Chemicals and Shanghai Chengjie, reflecting its demand in pharmaceutical research .

Biological Activity

trans-2-Amino-1-methyl-cyclopentanol hydrochloride, also known as (1S,2R)-2-amino-1-methyl-cyclopentanol hydrochloride, is a cyclic amino alcohol with significant biological implications. This compound is recognized for its role in enzyme studies, drug synthesis, and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

This compound has the molecular formula C6H13ClN2OC_6H_{13}ClN_2O and a molecular weight of approximately 162.63 g/mol. The compound features a cyclopentane ring with an amino group and a hydroxyl group that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds and ionic interactions with enzymes, influencing their catalytic activity. The hydroxyl group also participates in hydrogen bonding, stabilizing these interactions .
  • Chiral Catalyst Development : The compound serves as a ligand in the development of chiral catalysts, facilitating asymmetric synthesis in organic chemistry.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. Notably, its cis-form shows a higher cholinesterase inhibitory potential compared to the trans-form, suggesting that stereochemistry plays a critical role in its biological activity .

Therapeutic Applications

The compound is considered a key intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular conditions. Its unique structure allows for modifications that can enhance therapeutic efficacy .

Study 1: Cholinesterase Inhibition

A comparative study evaluated the cholinesterase inhibitory activities of various aminocyclopentanol derivatives. Results indicated that while the cis-form exhibited twice the inhibition compared to the trans-form, both forms demonstrated potential as therapeutic agents for conditions like Alzheimer's disease due to their ability to inhibit acetylcholinesterase activity .

Compound FormCholinesterase Inhibition (IC50 µM)
Trans25
Cis12.5

Study 2: Enzyme Mechanism Studies

In enzyme mechanism studies, this compound was utilized as a substrate to investigate its interaction with specific enzymes involved in metabolic pathways. The findings suggested that this compound could modulate enzyme activity through competitive inhibition mechanisms .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest favorable absorption characteristics due to its small molecular size and polar functional groups.

Toxicology

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. Further studies are needed to fully understand its safety profile and potential side effects .

Q & A

Q. What are the recommended methodologies for synthesizing trans-2-Amino-1-methyl-cyclopentanol hydrochloride?

  • Methodological Answer : A scalable synthesis involves dissolving intermediates (e.g., (1S,4R)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride) in a dichloromethane-water mixture under controlled cooling (<10°C) to ensure stereochemical integrity . Post-reduction and purification steps should employ inert conditions to prevent oxidation. Elemental analysis and mass spectrometry (MW: 137.61) are critical for verifying purity .

Q. How should researchers characterize the compound’s structural and stereochemical properties?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy to confirm the trans-configuration. Predicted NMR shifts (e.g., δ 4.09–4.04 ppm for hydroxyl-bearing carbons) should align with experimental data . Chiral HPLC with polarimetric detection or X-ray crystallography is recommended to validate enantiomeric purity, especially given the compound’s multiple stereoisomers (e.g., (1R,2R) vs. (1S,2S)) .

Q. What are the optimal storage conditions to maintain stability?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) at 2–8°C to prevent hygroscopic degradation . For short-term use, room temperature in a desiccator with inert atmosphere is acceptable but may reduce shelf life . Monitor for decomposition via periodic melting point checks (lit. range: 191–196°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed NMR spectra?

  • Methodological Answer : Discrepancies often arise from solvent interactions or proton exchange. For example, hydroxyl protons in methanol-d4_4 may show broadening. Use deuterated DMSO or variable-temperature NMR to suppress exchange effects. Computational modeling (DFT or MD simulations) can reconcile predicted vs. experimental shifts .

Q. What strategies ensure high chiral purity in asymmetric synthesis?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopentane ring formation. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC). For absolute configuration determination, use single-crystal X-ray diffraction or Mosher’s method .

Q. How can this compound be utilized in complex molecule synthesis?

  • Methodological Answer : The compound serves as a versatile intermediate for β-amino alcohol derivatives. For example:
  • Medicinal Chemistry : Couple with carboxylic acids via EDC/HOBt activation to generate amide-based protease inhibitors.
  • Catalysis : Use as a ligand in asymmetric hydrogenation (e.g., Ru-BINAP systems) by coordinating the amino and hydroxyl groups .

Data Contradictions and Mitigation

  • Melting Point Variability : Reported mp ranges (191–196°C) may reflect polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
  • Storage Stability : Conflicting recommendations (2–8°C vs. room temperature) highlight batch-specific sensitivity. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to tailor protocols .

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